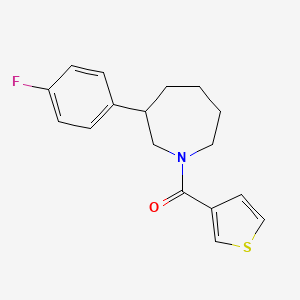
2-(4-ethoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Paracetamol Metabolism and Genetic Differences
Research highlights the metabolism pathways of Paracetamol (acetaminophen), including glucuronidation, sulfation, and oxidation, which are relevant for understanding the metabolism of related compounds. Genetic variations can influence the susceptibility to toxicity and efficacy in therapeutics, emphasizing the importance of pharmacogenetics in drug metabolism studies (Li-zi Zhao & G. Pickering, 2011).
Environmental Impact of Parabens
This review outlines the occurrence, fate, and behavior of parabens in aquatic environments, highlighting their use as preservatives and potential endocrine-disrupting properties. Parabens and their metabolites' ubiquity in water bodies underscores the need for environmental monitoring and impact assessment of chemical pollutants (Camille Haman et al., 2015).
Advanced Oxidation Processes for Acetaminophen Degradation
This research presents an overview of advanced oxidation processes (AOPs) for treating acetaminophen in water, including the identification of degradation by-products and their biotoxicity. It highlights the potential environmental impact of pharmaceuticals and the effectiveness of AOPs in mitigating these effects (Mohammad Qutob et al., 2022).
Antioxidant Capacity Assays
This review focuses on different assays used to determine antioxidant capacity, providing insights into the mechanisms and applications of these assays in evaluating the antioxidant potential of compounds. Understanding these assays can be crucial for assessing the therapeutic potential of new compounds with antioxidant properties (I. Ilyasov et al., 2020).
Fate of Alkylphenol Ethoxylates in the Environment
This review discusses the environmental fate of alkylphenol ethoxylates (APEs), their degradation products, and the concerns related to their endocrine-disrupting effects. The persistence of these compounds in various environmental matrices and their potential health impacts highlight the importance of research on chemical persistence and toxicity (G. Ying et al., 2002).
Propiedades
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-2-22-13-5-7-14(8-6-13)23-12-15(20)17-10-11-19-16(21)4-3-9-18-19/h3-9H,2,10-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJSNPJTHYDIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Cyclopropyl-6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2462403.png)


![N-(3-methoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2462408.png)
![4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B2462409.png)
![6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B2462410.png)


![methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2462417.png)

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B2462420.png)
![3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2462421.png)


